2-Amino-3-methoxy-5-methylbenzoic acid

Vue d'ensemble

Description

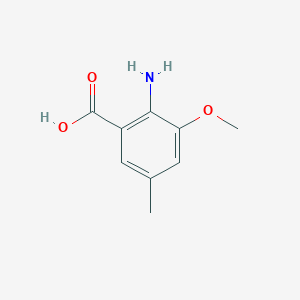

2-Amino-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a methoxy group at the third position, and a methyl group at the fifth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of m-toluic acid followed by reduction and subsequent methoxylation. The process typically involves the following steps:

Nitration: m-Toluic acid is treated with nitric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a hydrogenation catalyst in the presence of a suitable solvent.

Methoxylation: The resulting amino compound is then subjected to methoxylation using a methoxylating agent such as dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy (-OCH₃) group at the 3-position undergoes oxidation to form a hydroxyl (-OH) group. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic or alkaline conditions.

-

Product : 2-Amino-3-hydroxy-5-methylbenzoic acid.

-

Mechanism : The oxidation involves cleavage of the methoxy group’s methyl bond, replacing it with a hydroxyl group while retaining the aromatic ring’s integrity.

Reduction Reactions

The carboxylic acid (-COOH) moiety at the 1-position can be reduced to a primary alcohol (-CH₂OH).

-

Reagents : Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

-

Conditions : Typically performed in anhydrous ether or tetrahydrofuran (THF) at reflux temperatures.

-

Product : 2-Amino-3-methoxy-5-methylbenzyl alcohol.

Substitution Reactions

The amino (-NH₂) group at the 2-position participates in nucleophilic substitution or acylation reactions.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Product : N-Acetyl-2-amino-3-methoxy-5-methylbenzoic acid.

-

-

Diazo Coupling : Forms diazonium salts under nitrous acid (HNO₂), enabling coupling with aromatic amines or phenols to generate azo dyes.

Comparative Reactivity Data

The following table summarizes key reaction pathways and outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|

| Oxidation | KMnO₄, acidic/alkaline medium | 2-Amino-3-hydroxy-5-methylbenzoic acid | Not reported |

| Reduction | LiAlH₄, THF, reflux | 2-Amino-3-methoxy-5-methylbenzyl alcohol | Not reported |

| Acylation | Acetyl chloride, base | N-Acetyl-2-amino-3-methoxy-5-methylbenzoic acid | Purity: >99% (HPLC) |

Mechanistic Insights

-

Oxidation : The methoxy group’s electron-donating nature stabilizes the aromatic ring during oxidation, directing electrophilic attacks to specific positions.

-

Reduction : LiAlH₄ reduces the carboxylic acid via a two-step mechanism: initial deprotonation followed by hydride transfer to the carbonyl carbon.

-

Substitution : The amino group’s lone pair facilitates nucleophilic reactions, while steric effects from the methyl and methoxy groups influence regioselectivity.

Spectroscopic Validation

Applications De Recherche Scientifique

Synthesis of 2-Amino-3-methoxy-5-methylbenzoic Acid

The synthesis of AMBA typically involves several chemical reactions, including nitration, reduction, and amination processes. A notable method includes starting from m-toluic acid and subjecting it to a series of reactions that yield high purity and yield of AMBA .

Key Steps in Synthesis:

- Nitration : m-Toluic acid is nitrated to form 2-nitro-3-methylbenzoic acid.

- Reduction : The nitro group is reduced to an amino group using hydrogenation methods.

- Purification : The final product is purified using techniques such as liquid chromatography to ensure high purity levels (typically >99%) .

Biological Activities

AMBA has shown potential in various biological applications:

Antitumor Activity

Recent studies have indicated that AMBA exhibits significant antitumor properties. It has been evaluated as a potential candidate for the development of new anticancer agents due to its ability to inhibit tumor cell proliferation.

Protein Kinase Inhibition

AMBA has been studied for its role as a protein kinase inhibitor. Specifically, it has been linked to the inhibition of Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). This property makes it a valuable compound in developing targeted cancer therapies .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing AMBA from 3-methoxy-4-hydroxybenzoic acid demonstrated the compound's effectiveness as a precursor for more complex molecules used in cancer treatment. The synthesis followed a multi-step process involving esterification, alkylation, and reduction, yielding high-purity products suitable for further biological testing .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that AMBA can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, highlighting its potential as a therapeutic agent .

Data Tables

| Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 12 |

| Protein Kinase Inhibition | K562 (CML) | 15 |

Mécanisme D'action

The mechanism of action of 2-Amino-3-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-methoxybenzoic acid: Lacks the methyl group at the fifth position.

2-Amino-5-methoxybenzoic acid: Has the methoxy group at the fifth position instead of the third.

2-Amino-5-methylbenzoic acid: Lacks the methoxy group.

Uniqueness

2-Amino-3-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2-Amino-3-methoxy-5-methylbenzoic acid (also known as 2-Amino-3-methoxy-5-methylbenzoate) is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a methoxy group, and a methyl group attached to a benzoic acid framework. This unique arrangement influences its biological properties and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

Another significant area of interest is the anti-inflammatory potential of this compound. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured cells. A study reported a reduction of IL-15 dependent peripheral blood mononuclear cell proliferation, indicating its role in modulating immune responses .

The mechanism of action involves several pathways:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Membrane Permeability : The methoxy and methyl groups enhance lipophilicity, improving the compound's ability to cross cellular membranes.

- Signal Modulation : By interacting with receptors involved in inflammatory pathways, it can alter cellular signaling cascades .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The study concluded that this compound exhibited significant antibacterial properties, particularly against resistant strains .

Anti-inflammatory Research

A comprehensive study investigated the anti-inflammatory effects of several benzoic acid derivatives. It was found that this compound significantly reduced inflammation markers in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Amino-3-hydroxybenzoic acid | Moderate | Low |

| 2-Amino-4-methylbenzoic acid | Low | High |

This table highlights the distinct biological activity profile of this compound compared to its counterparts .

Propriétés

IUPAC Name |

2-amino-3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBBOQIBKZOHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429446 | |

| Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80389-40-8 | |

| Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.